
3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole is a chemical compound with the molecular formula C24H32GeO2 It is a germole derivative, which means it contains a five-membered ring with germanium as one of the ring atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole typically involves the reaction of germole precursors with 2,4,6-trimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of germane derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while substitution reactions can produce a variety of functionalized germole derivatives .
Scientific Research Applications
3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other germole derivatives and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism by which 3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole exerts its effects involves interactions with molecular targets and pathways. The phenoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Dimethyl-bis(2,4,6-trimethylphenoxy)silane: A similar compound with silicon instead of germanium.
Other Germole Derivatives: Compounds with different substituents on the germole ring.
Uniqueness
3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole is unique due to its specific structural features, including the presence of germanium and the trimethylphenoxy groups. These features contribute to its distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
921201-57-2 |
|---|---|
Molecular Formula |
C24H32GeO2 |
Molecular Weight |
425.1 g/mol |
IUPAC Name |
3,4-dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydrogermole |
InChI |
InChI=1S/C24H32GeO2/c1-15-9-17(3)23(18(4)10-15)26-25(13-21(7)22(8)14-25)27-24-19(5)11-16(2)12-20(24)6/h9-12H,13-14H2,1-8H3 |
InChI Key |
WAXWUUDHRZILAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C[Ge](C1)(OC2=C(C=C(C=C2C)C)C)OC3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-methoxy-4-methylphenol](/img/structure/B14189665.png)
![Methyl 2-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14189673.png)
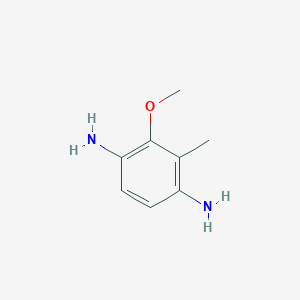
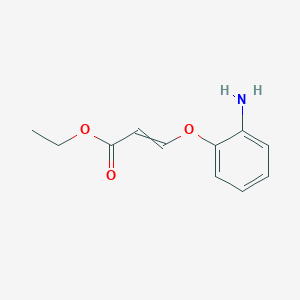
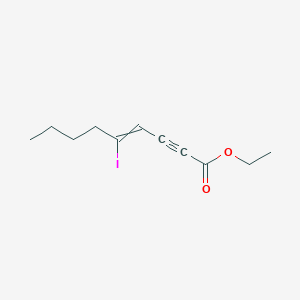

![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)
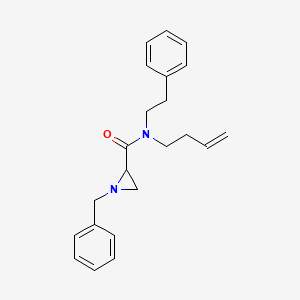

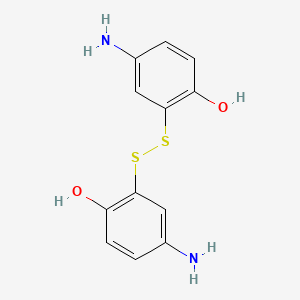
![Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14189719.png)
stannane](/img/structure/B14189732.png)


